Physicochemical properties of 6-hydrazinyl-3-pyridinol
Physicochemical properties of 6-hydrazinyl-3-pyridinol
An In-Depth Technical Guide to the Physicochemical Properties of 6-Hydrazinyl-3-Pyridinol
Introduction: Unveiling a Key Pharmacophore
6-Hydrazinyl-3-pyridinol, also known as 3-hydroxy-6-hydrazinopyridine, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a pyridinol core, a common motif in biologically active molecules, functionalized with a highly reactive hydrazinyl group. This unique combination makes it a versatile synthetic intermediate for creating a diverse range of pharmaceutical candidates. The hydrazinyl moiety serves as a potent nucleophile and a precursor for forming various heterocyclic systems, while the pyridinol ring influences solubility, pKa, and potential for hydrogen bonding.
A thorough understanding of its physicochemical properties is not merely an academic exercise; it is the foundational pillar upon which successful drug design, formulation development, and pharmacokinetic profiling are built.[1] This guide provides a comprehensive overview of these critical parameters and details the rigorous experimental protocols required for their accurate determination, empowering researchers to unlock the full potential of this valuable molecular scaffold.
Core Physicochemical Data Summary
The following table summarizes the essential physicochemical properties of 6-Hydrazinyl-3-Pyridinol. These values are critical for predicting the molecule's behavior in biological systems and for guiding formulation strategies.
| Property | Value | Significance in Drug Development |
| Chemical Structure | ![]() | Visual representation of the molecule's atoms and bonds. |
| Molecular Formula | C₅H₇N₃O | Determines the exact number of atoms of each element. |
| Molecular Weight | 125.13 g/mol | Influences diffusion, bioavailability, and formulation calculations.[2] |
| CAS Number | 102075-87-8 | A unique identifier for chemical substance registration. |
| Melting Point | Experimentally Determined | A key indicator of purity and solid-state stability.[3] |
| Aqueous Solubility | Experimentally Determined | Critical for absorption; low solubility can limit oral bioavailability.[4][5] |
| pKa (Acid Dissociation Constant) | Experimentally Determined | Governs the ionization state at different physiological pHs, affecting solubility and membrane permeability.[6] |
| logP (Octanol-Water Partition Coefficient) | Experimentally Determined | Measures lipophilicity, a key predictor of membrane transport and drug-likeness.[7] |
Logical Workflow for Physicochemical Characterization
The systematic characterization of a new chemical entity like 6-hydrazinyl-3-pyridinol follows a logical progression. The initial steps involve confirming identity and purity, which then form the basis for determining its behavior in solution and its potential to cross biological membranes.
Caption: Workflow for the physicochemical profiling of a novel API.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used. The following protocols are designed as self-validating systems, incorporating instrument calibration, control experiments, and replicate measurements to ensure data integrity.
Melting Point Determination for Purity Assessment
The melting point is a fundamental property used to gauge the purity of a crystalline solid. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[2] Impurities will depress the melting point and broaden the range.[3][8]
Methodology: Digital Melting Point Apparatus (e.g., Mel-Temp)
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Sample Preparation: Place a small amount of finely powdered, dry 6-hydrazinyl-3-pyridinol onto a clean, dry surface. Push the open end of a capillary tube into the powder to collect a sample.[2] Tap the sealed end of the tube gently on a hard surface to compact the sample to a height of 2-3 mm.[8]
-
Instrument Setup: Turn on the digital melting point apparatus and allow it to stabilize.
-
Rapid Preliminary Run: Insert the capillary tube into the heating block. Set a rapid heating rate (e.g., 10-20°C/minute) to determine an approximate melting range.[3] This prevents excess time spent on subsequent, more precise measurements.
-
Accurate Determination: Prepare a fresh sample in a new capillary tube. Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.
-
Slow Heating: Set a slow heating rate of 1-2°C per minute. This slow ramp is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: Repeat the accurate determination with a fresh sample to ensure reproducibility. The results should be consistent.
pKa Determination via Potentiometric Titration
The pKa value is the pH at which a molecule is 50% ionized. For 6-hydrazinyl-3-pyridinol, multiple pKa values are expected due to the acidic phenolic hydroxyl group and the basic hydrazine and pyridine nitrogen atoms. Potentiometric titration is a precise method for determining these values by monitoring pH changes during the addition of a titrant.[6][9][10]
Methodology: Potentiometric Titration
-
System Calibration: Calibrate the pH meter and electrode using at least two, and preferably three, standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[9] This ensures the accuracy of all subsequent pH measurements.
-
Sample Preparation: Accurately weigh and dissolve a sample of 6-hydrazinyl-3-pyridinol in a known volume of purified water to create a solution of approximately 1 mM.[6][9] A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.[9]
-
Inert Atmosphere: Place the solution in a jacketed reaction vessel on a magnetic stirrer. Purge the solution with nitrogen gas for 10-15 minutes before and during the titration.[6][9] This critical step displaces dissolved CO₂, which can form carbonic acid and interfere with the titration of basic functional groups.
-
Titration - Acidic pKa: Immerse the calibrated pH electrode in the solution. Titrate the solution by adding small, precise increments (e.g., 0.05 mL) of a standardized strong base (e.g., 0.1 M NaOH).[6] Record the pH after each addition, allowing the reading to stabilize.
-
Titration - Basic pKa: For a separate sample, acidify the solution to ~pH 2 with a standardized strong acid (e.g., 0.1 M HCl) and titrate with the standardized strong base (0.1 M NaOH).[9] This ensures all basic sites are protonated before titration begins.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the flat buffer region on the titration curve.[11] For more precise determination, the equivalence point can be identified as the peak of the first derivative plot (ΔpH/ΔV) or the zero-crossing of the second derivative plot (Δ²pH/ΔV²).[12]
pH-Dependent Ionization States
The pKa values directly inform the predominant ionic species of 6-hydrazinyl-3-pyridinol at different physiological pHs. This relationship is crucial for predicting its interaction with biological targets and its ability to permeate membranes.
Caption: Ionization equilibrium of 6-hydrazinyl-3-pyridinol.
Lipophilicity (logP) by Shake-Flask Method
LogP, the partition coefficient between n-octanol and water, is the gold standard for measuring lipophilicity.[13] A balanced lipophilicity (logP typically between 0 and 5) is often required for oral drug absorption, allowing the molecule to be soluble in aqueous fluids while also being able to permeate lipidic cell membranes.[7]
Methodology: Miniaturized Shake-Flask
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol by mixing it vigorously with the buffer and allowing the phases to separate. Similarly, pre-saturate the buffer by mixing with n-octanol. This step is essential to prevent volume changes of the phases during the experiment.
-
Sample Preparation: Prepare a stock solution of 6-hydrazinyl-3-pyridinol in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: In a vial, combine the pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v). Add a small aliquot of the compound stock solution.[7] The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.
-
Equilibration: Seal the vial and place it on a rotator or shaker. Mix for a sufficient time (e.g., 1-3 hours) at a controlled temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium between the two phases.[7]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
P = [Concentration]octanol / [Concentration]aqueous
-
logP = log₁₀(P)
-
-
Validation: The experiment should be performed in at least triplicate. For ionizable compounds like 6-hydrazinyl-3-pyridinol, this measurement at pH 7.4 gives the distribution coefficient, logD₇.₄.[7] To determine the intrinsic logP (for the neutral species), the experiment must be conducted at a pH where the compound is fully un-ionized, which can be guided by the previously determined pKa values.[14]
References
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Garrido, C. L., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved March 15, 2026, from [Link]
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Determination of Melting Point. (n.d.). Wired Chemist. Retrieved March 15, 2026, from [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved March 15, 2026, from [Link]
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Subirats, X., et al. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. University of Barcelona. Retrieved March 15, 2026, from [Link]
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Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved March 15, 2026, from [Link]
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